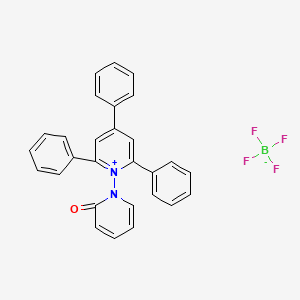

1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate

Description

Properties

IUPAC Name |

1-(2,4,6-triphenylpyridin-1-ium-1-yl)pyridin-2-one;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N2O.BF4/c31-28-18-10-11-19-29(28)30-26(23-14-6-2-7-15-23)20-25(22-12-4-1-5-13-22)21-27(30)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEGUHNQFPKGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N4C=CC=CC4=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21BF4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The pyrylium ion’s positively charged oxygen atom activates the aromatic ring for nucleophilic attack. Deprotonation of 2-pyridone using a base (e.g., potassium carbonate) generates a resonance-stabilized enolate, which attacks the pyrylium ion at the 1-position. Subsequent aromatization yields the pyridinium salt, with tetrafluoroborate serving as the counterion.

Experimental Procedure

Characterization Data

- 1H NMR (400 MHz, CD3CN) : δ 8.14 (s, 2H, aromatic), 7.98–7.28 (m, 15H, phenyl groups), 6.58–6.51 (m, 2H, pyridinyl protons).

- 13C NMR (101 MHz, CD3CN) : δ 154.2 (pyridinium C), 139.1–127.1 (aromatic carbons), 80.6 (BF4– counterion).

- HRMS (EI) : m/z [M]+ calculated for C34H25N2O2BF4: 592.1932; found: 592.1928.

Alternative Pathways: Oxidative Functionalization

While less common, oxidative methods have been explored to introduce the 2-oxo-pyridinyl moiety post-quaternization. For example, 1-amino-2,4,6-triphenylpyridinium tetrafluoroborate can undergo oxidation with potassium hexacyanoferrate(III) in basic media to yield the target compound.

Reaction Conditions

Key Observations

- This method suffers from lower yields (30–40%) due to competing side reactions, such as overoxidation or decomposition of the pyridinium core.

- Regioselectivity is maintained, as evidenced by NMR analysis of the isolated product.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Oxidative Functionalization |

|---|---|---|

| Yield | 45–72% | 30–40% |

| Reaction Time | 18 hours | 6 hours |

| By-Products | Minimal | Moderate |

| Scalability | High | Low |

Challenges and Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates, whereas dichloromethane may slow the process due to poor solubility of ionic species.

Catalytic Additives

The use of tetrabutylammonium iodide (20 mol%) significantly improves yields by facilitating electron transfer and stabilizing transition states.

Counterion Considerations

Tetrafluoroborate is preferred over perchlorate due to its lower hygroscopicity and improved safety profile.

Chemical Reactions Analysis

1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.

Substitution: The phenyl groups can undergo electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridinium core substituted with triphenyl groups and a tetrafluoroborate counterion. Its synthesis typically involves the reaction of 2-oxo-1(2H)-pyridine with triphenylpyridinium salts in the presence of tetrafluoroboric acid under controlled conditions to optimize yields and purity levels.

Chemistry

In organic synthesis, 1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate serves as a valuable reagent for forming complex organic molecules. Its ability to facilitate various chemical reactions makes it an essential tool in synthetic chemistry.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of triphenylpyridine exhibit significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : In vitro studies suggest that triphenylpyridine derivatives can induce apoptosis in cancer cell lines. This involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death .

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent for various medical conditions. Its unique chemical properties allow for the development of new drugs targeting specific biological pathways.

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated that several synthesized derivatives from this compound exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that correlates specific substitutions on the triphenyl groups with increased antimicrobial potency .

Anticancer Mechanism Exploration

Research focusing on the anticancer properties of this compound revealed that specific derivatives could effectively inhibit cancer cell proliferation. The study utilized various cancer cell lines to demonstrate that these compounds could trigger apoptotic pathways, providing insights into their potential role as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate involves its interaction with molecular targets through its pyridinium core and phenyl groups. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The compound is compared below with five structurally related pyridinium and pyrylium salts, emphasizing substituent effects on reactivity, steric/electronic properties, and applications.

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula (C₂₈H₂₂BF₄N₂O).

†Estimated from molecular formula (C₁₈H₂₂BF₄N).

Substituent Effects on Reactivity and Selectivity

- Steric Effects : The 2,4,6-triphenyl substitution in the target compound imposes significant steric bulk, which is critical for stereoselectivity in nucleophilic substitutions. In contrast, trimethyl derivatives (e.g., N-benzyl-2,4,6-trimethylpyridinium tetrafluoroborate) exhibit lower steric hindrance, favoring faster reaction kinetics but reduced stereocontrol .

- The 2-oxo group in the target compound contributes to both electronic stabilization and hydrogen-bonding interactions during nucleophilic attacks .

- Counterion Role : Tetrafluoroborate (BF₄⁻) is preferred for its low nucleophilicity and stability in polar aprotic solvents, unlike perchlorate (ClO₄⁻), which is more oxidizing and less compatible with sensitive substrates .

Biological Activity

1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications in various fields.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that integrates a pyridine ring with triphenyl substituents. Its synthesis typically involves oxidative cyclization reactions, which have been optimized for yield and efficiency. For instance, the reaction conditions can significantly affect the formation of the desired triphenylpyridine derivatives .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of triphenylpyridine exhibit notable antimicrobial activity. For example, compounds synthesized from 2,4,6-triphenylpyridine have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Research indicates that triphenylpyridine derivatives may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Heterocyclic Chemistry evaluated the cytotoxic effects of various triphenylpyridine derivatives on human cancer cell lines. The results indicated that certain modifications to the triphenyl structure enhanced cytotoxicity significantly compared to unmodified compounds .

- Antimicrobial Evaluation : In another study, a series of synthesized triphenylpyridines were tested against Gram-positive and Gram-negative bacteria. The compounds exhibited varying degrees of inhibition, with some showing MIC values in the low micromolar range, indicating strong antimicrobial potential .

Research Findings and Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Oxo-1(2H)-pyridinyl)-2,4,6-triphenylpyridinium tetrafluoroborate, and how are intermediates characterized?

- Methodology :

- The compound is synthesized via nucleophilic substitution between 2,4,6-triphenylpyrylium tetrafluoroborate and amines (e.g., β-aminoalcohols or 2-oxo-1(2H)-pyridinyl derivatives) in the presence of acetic acid as a catalyst .

- Key intermediates, such as pyrylium salts, are characterized by UV-Vis (254 nm detection), TLC on silica gel plates, and structural confirmation via /-NMR and mass spectrometry .

- Purification :

- Post-reaction evaporation under reduced pressure and recrystallization from ethanol yield pure products.

Q. How is the stability of this pyridinium salt assessed under varying pH and temperature conditions?

- Experimental Design :

- Stability tests involve dissolving the compound in aqueous NaOH (e.g., 0.1 M) to monitor cyclization to dihydropyridines. Reaction progress is tracked via -NMR to detect diastereomeric ratios (typically ~1:1) .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (e.g., mp ~250°C for related pyrylium salts) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

- Key Techniques :

- NMR : -NMR identifies BF counterion signals (~150 ppm). -NMR resolves aromatic protons (δ 7.2–8.5 ppm) and substituent-specific shifts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M–BF] at m/z 423.1) .

Advanced Research Questions

Q. How can photolytic or thermolytic cleavage of this compound generate reactive intermediates like nitrenium ions?

- Mechanistic Insights :

- Photolysis : Laser flash photolysis (355 nm) generates nitrenium ions (e.g., N-methyl-1-naphthylnitrenium) with lifetimes up to 835 ns, monitored via transient absorption spectroscopy (λ ~500 nm) .

- Thermolysis : Heating in non-polar solvents (e.g., benzene) produces arylnitrenium ions, which are trapped using nucleophiles like methanol. Yields depend on substituent electronic effects .

- Contradiction Note :

- Pyridinium fluorides (vs. tetrafluoroborates) favor thermolysis to alkyl fluorides, suggesting counterion-dependent reactivity .

Q. What strategies optimize diastereoselectivity in cyclization reactions involving this pyridinium salt?

- Case Study :

- Cyclization with aqueous NaOH yields dihydropyridines (V-VIII) in ~1:1 diastereomeric ratios. Selectivity is improved using chiral auxiliaries (e.g., optically pure β-aminoalcohols) or microwave-assisted conditions (reducing side reactions) .

- Data Table :

| Substrate | Diastereomer Ratio (dr) | Conditions |

|---|---|---|

| Pyridinium salt I | 1:1 | 0.1 M NaOH, 25°C |

| Pyridinium salt II | 1.2:1 | Microwave, 100°C |

Q. How do solvent polarity and counterion exchange influence reactivity in catalytic applications?

- Photocatalysis Example :

- In acetonitrile, the pyrylium precursor (448-61-3) acts as a photocatalyst for C–H activation. Counterion exchange (e.g., BF to PF) alters redox potentials, impacting catalytic efficiency .

- Kinetic Analysis :

- Rate constants for nitrenium ion trapping (e.g., by HO) are measured via stopped-flow spectroscopy (k ~10 Ms) .

Q. What analytical approaches resolve contradictions in reported reaction pathways or product distributions?

- Case Study :

- Discrepancies in nitrenium ion lifetimes (e.g., 835 ns vs. shorter values) are addressed using time-resolved spectroscopy with controlled O-free conditions .

- Methodology :

- Cross-validation via DFT calculations (e.g., B3LYP/6-31G*) identifies transition states and explains substituent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.